10,12-Dioctylhenicosan-11-amine
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Overview
Description
10,12-Dioctylhenicosan-11-amine is an organic compound belonging to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms This particular compound features a long carbon chain with octyl groups attached at the 10th and 12th positions, and an amine group at the 11th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Dioctylhenicosan-11-amine can be achieved through several methods. One common approach involves the reductive amination of a corresponding ketone or aldehyde with an amine source. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
10,12-Dioctylhenicosan-11-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
10,12-Dioctylhenicosan-11-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for biologically active molecules.
Mechanism of Action
The mechanism of action of 10,12-Dioctylhenicosan-11-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
10,12-Dioctylhenicosan-11-amine: Unique due to its specific substitution pattern and long carbon chain.
10,12-Dioctylhenicosan-11-ol: Similar structure but with a hydroxyl group instead of an amine.
10,12-Dioctylhenicosan-11-carboxylic acid: Contains a carboxyl group instead of an amine.
Uniqueness
This compound stands out due to its specific functional group and substitution pattern, which confer unique chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C37H77N |
---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
10,12-dioctylhenicosan-11-amine |
InChI |
InChI=1S/C37H77N/c1-5-9-13-17-21-25-29-33-35(31-27-23-19-15-11-7-3)37(38)36(32-28-24-20-16-12-8-4)34-30-26-22-18-14-10-6-2/h35-37H,5-34,38H2,1-4H3 |
InChI Key |
DDFHSPIMXSEXMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC)C(C(CCCCCCCC)CCCCCCCCC)N |
Origin of Product |
United States |
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